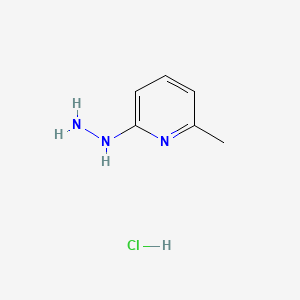

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride is a heterocyclic compound with the molecular formula C₆H₁₀ClN₃. It is a derivative of pyridine, characterized by the presence of a hydrazono group at the 2-position and a methyl group at the 6-position. This compound is primarily used in research settings and has various applications in chemistry and biology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently cyclized to form the desired dihydropyridine derivative .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the hydrazono group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazono group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Amino-substituted dihydropyridine derivatives.

Substitution: Various substituted hydrazono derivatives.

Applications De Recherche Scientifique

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of 2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interact with DNA and RNA, affecting gene expression and cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Hydrazono-3-methyl-1,2-dihydropyridine hydrochloride

- 2-Hydrazono-4-methyl-1,2-dihydropyridine hydrochloride

- 2-Hydrazono-5-methyl-1,2-dihydropyridine hydrochloride

Uniqueness

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methyl group at the 6-position and the hydrazono group at the 2-position influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Activité Biologique

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride (HM-DHP) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a calcium channel blocker and antimicrobial agent. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₀ClN₃

- Structural Characteristics : The compound features a hydrazono group at the 2-position and a methyl group at the 6-position of the pyridine ring. These substitutions influence its reactivity and biological interactions significantly.

Calcium Channel Blocking Activity

HM-DHP primarily acts as a calcium channel blocker by binding to voltage-gated L-type calcium channels located in smooth muscle cells of the cardiovascular system. This interaction leads to:

- Decreased Calcium Ion Influx : By blocking these channels, HM-DHP reduces the influx of calcium ions, which is crucial for muscle contraction.

- Vasodilation : The reduction in calcium entry results in vascular relaxation, thereby lowering blood pressure.

Antimicrobial Activity

Recent studies have also highlighted HM-DHP's effectiveness against various pathogens:

- Target Pathogens : It has shown activity against Mycobacterium tuberculosis, multidrug-resistant Acinetobacter baumannii, and other Gram-negative bacteria.

- Mechanism : While the precise mechanism for its antimicrobial action is still under investigation, it is believed to disrupt cellular processes critical for bacterial survival.

Pharmacological Studies

A variety of studies have been conducted to assess the pharmacological properties of HM-DHP:

-

Calcium Channel Blocking Studies :

- A post-hoc analysis from the SPRINT trial indicated that dihydropyridine calcium channel blockers like HM-DHP could reduce visit-to-visit blood pressure variability (vvBPV), suggesting potential benefits in managing hypertension .

- The compound's ability to lower blood pressure was correlated with its effectiveness in reducing vascular resistance through calcium channel blockade.

-

Antimicrobial Efficacy :

- Research demonstrated that HM-DHP exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria using standard agar diffusion methods. The inhibition zones were measured to quantify effectiveness.

Clinical Implications

In clinical settings, compounds similar to HM-DHP have been investigated for their potential roles in treating hypertension and bacterial infections:

- Hypertension Management : Dihydropyridine derivatives are widely used in clinical practice as antihypertensive agents due to their efficacy in lowering blood pressure through vasodilation mechanisms.

- Infection Control : The antimicrobial properties of HM-DHP position it as a candidate for further research into treatments for resistant bacterial strains.

Table of Biological Activities

| Activity Type | Target Organism/Effect | Mechanism | Reference |

|---|---|---|---|

| Calcium Channel Blocker | Cardiovascular System | Blocks L-type calcium channels | |

| Antimicrobial | Mycobacterium tuberculosis, Acinetobacter baumannii | Disrupts critical cellular processes |

Propriétés

IUPAC Name |

(6-methylpyridin-2-yl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-5-3-2-4-6(8-5)9-7;/h2-4H,7H2,1H3,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJACZBEDWORHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679251 |

Source

|

| Record name | 2-Hydrazinyl-6-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104408-25-5 |

Source

|

| Record name | 2-Hydrazinyl-6-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.